N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
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Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C21H27FN4O4 and its molecular weight is 418.469. The purity is usually 95%.
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Scientific Research Applications
PET Imaging Applications
Serotonin 5-HT1A Receptors
Analogous compounds have been developed as PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors. These receptors are critical in studying neuropsychiatric disorders. For instance, cyclohexanecarboxamide derivatives have shown to be reversible, selective, and high-affinity 5-HT1A receptor antagonists with potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake, slow brain clearance, and stability against defluorination (Gonzalo García et al., 2014).
Neuroprotective and Antianxiety Activity
Neuroprotection and Antianxiety
Novel derivatives, including those with furan-2-yl and phenyl groups, have been synthesized and evaluated for antidepressant and antianxiety activities. These compounds demonstrated significant activity in behavioral despair and plus maze methods, indicating their potential as therapeutic agents for depression and anxiety disorders (J. Kumar et al., 2017).
Catalytic Activity in Chemical Synthesis
Catalysis
Compounds with oxalamide groups, like N,N'-Bisoxalamides, have shown to enhance the catalytic activity in copper-catalyzed coupling reactions. Such applications are vital in pharmaceutical and organic chemistry for creating complex molecules, indicating the versatility of these compounds in synthetic chemistry (Subhajit Bhunia et al., 2017).
Inhibition of Cocaine Abuse
Cocaine Abuse Therapeutics
Analogues of piperazine and fluorophenyl groups have been studied for their dopamine transporter affinity, serving as potential cocaine abuse therapeutic agents. The selective inhibition of the dopamine transporter is a promising strategy for developing treatments for cocaine dependence, demonstrating the therapeutic potential of such compounds in addiction medicine (L. Hsin et al., 2003).
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O4/c1-29-14-8-23-20(27)21(28)24-15-18(19-7-4-13-30-19)26-11-9-25(10-12-26)17-6-3-2-5-16(17)22/h2-7,13,18H,8-12,14-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJKDNVRLHIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.